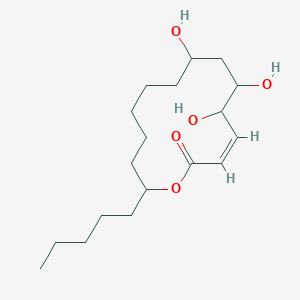
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- is a complex organic compound with the molecular formula C18H32O5. This compound is known for its unique structure, which includes a macrolide ring—a large cyclic ester. It is a naturally occurring metabolite found in certain microbial species and has garnered interest due to its potential biological activities and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Macrolide Ring: This step involves the cyclization of a linear precursor to form the large ring structure. Cyclization can be achieved through esterification reactions under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ring is achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Pentyl Group Addition: The pentyl side chain is introduced via alkylation reactions, often using organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that can produce the compound naturally. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield. Downstream processing includes extraction and purification steps to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols from ketones or aldehydes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in halogenated derivatives .
科学研究应用
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying macrolide chemistry.
Biology: The compound’s biological activity is of interest for studying microbial metabolism and natural product biosynthesis.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds
作用机制
The mechanism by which Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or cellular receptors. The compound’s hydroxyl groups and macrolide ring structure are critical for its binding affinity and specificity. Pathways affected by the compound can include inhibition of protein synthesis or disruption of cell membrane integrity .
相似化合物的比较
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar ring structure but different functional groups.
Azithromycin: A derivative of erythromycin with a modified ring structure that enhances its pharmacokinetic properties.
Tacrolimus: An immunosuppressant with a macrolide ring, used in organ transplantation.
Uniqueness
Oxacyclotetradec-3-en-2-one, 5,6,8-trihydroxy-14-pentyl-, (3E)- is unique due to its specific hydroxylation pattern and pentyl side chain, which confer distinct biological activities and chemical reactivity compared to other macrolides .
属性
IUPAC Name |
(3Z)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCCCCC(CC(C(/C=C\C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














